3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is a compound that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and medicine. Known for its unique structural components, this compound incorporates elements like piperidine, triazole, and methoxyethyl groups, contributing to its multifaceted chemical behavior and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride typically involves multi-step reactions starting from basic building blocks like piperidine and 1,2,4-triazole. The reaction might include the use of reagents such as alkyl halides and methoxyethyl derivatives under controlled conditions of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for cost-efficiency and scalability. The processes often involve catalytic reactions, continuous flow synthesis, and robust purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can undergo various chemical reactions including:
Oxidation: : This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might utilize agents such as sodium borohydride to add hydrogen or remove oxygen.
Substitution: : This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Halides, alkoxides under various pH conditions
Major Products
These reactions result in various products depending on the type of reaction and reagents used. For instance, oxidation might lead to the formation of alcohols or ketones, while reduction could yield hydroxyl or amine groups.
Scientific Research Applications
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride finds its applications in numerous scientific fields:
Chemistry: : Used as a ligand in coordination chemistry due to its triazole ring, which can bind to metal centers.
Biology: : Functions as a potential inhibitor in enzymatic studies, especially those involving triazole-sensitive enzymes.
Medicine: : Investigated for its therapeutic properties in treating conditions like fungal infections due to its triazole component.
Industry: : Utilized in the synthesis of other complex organic compounds, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role, binding to active sites and inhibiting enzymatic activity, which is vital in therapeutic applications like antifungal treatments.
Comparison with Similar Compounds
Comparing this compound with others in the same class highlights its uniqueness:
3-[4-(1H-1,2,4-triazol-3-yl)piperidine: : Lacks the methoxyethyl group, which might affect its binding affinity and solubility.
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: : Incorporates a benzyl group instead, altering its hydrophobic interactions and potential biological activity.
These comparisons underscore the tailored properties of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride for specific scientific and industrial applications.
Hopefully, this comprehensive dive into the compound sheds light on its multifaceted nature and potential!
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.